2-benzylidene-6-methoxy-3H-inden-1-one
Description
Properties
Molecular Formula |
C17H14O2 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-benzylidene-6-methoxy-3H-inden-1-one |
InChI |
InChI=1S/C17H14O2/c1-19-15-8-7-13-10-14(17(18)16(13)11-15)9-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3 |
InChI Key |
WLNXGKLGUVFTLX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CC(=CC3=CC=CC=C3)C2=O)C=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Benzylidene 6 Methoxy 3h Inden 1 One and Its Precursors
Conventional Synthetic Routes to 2-benzylidene-6-methoxy-3H-inden-1-one
Conventional approaches to synthesizing this compound typically rely on robust and well-documented chemical reactions. The most prominent of these is the Claisen-Schmidt condensation, a reliable method for forming α,β-unsaturated ketones. rsc.orgnumberanalytics.com
The synthesis of the target compound is inherently a multi-step process that begins with the formation of its essential precursor, 6-methoxy-1-indanone (B23923).
Precursor Synthesis: 6-methoxy-1-indanone
A primary method for constructing the 6-methoxy-1-indanone scaffold is through an intramolecular Friedel-Crafts acylation. numberanalytics.com This process typically starts from a substituted phenylpropanoic acid or its corresponding acyl chloride. For instance, 3-(3-methoxyphenyl)propanoic acid can be converted to its acid chloride, which then undergoes cyclization in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to yield the desired 6-methoxy-1-indanone. researchgate.net The methoxy (B1213986) group on the aromatic ring directs the ring-closing reaction to the correct position to form the five-membered ring of the indanone system. researchgate.net
Final Condensation Step
Once the 6-methoxy-1-indanone precursor is obtained, the final step is a base- or acid-catalyzed condensation reaction with benzaldehyde (B42025). This reaction, known as the Claisen-Schmidt condensation, involves the reaction of a ketone with an aromatic aldehyde that lacks an α-hydrogen. wikipedia.org The ketone (6-methoxy-1-indanone) is deprotonated by a base to form an enolate ion, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. numberanalytics.com Subsequent dehydration of the resulting β-hydroxy ketone intermediate readily occurs to yield the final α,β-unsaturated ketone, this compound. nih.gov
The two crucial intermediates in this synthesis are 6-methoxy-1-indanone and benzaldehyde (or its substituted derivatives). The conditions for the final condensation step can be varied, typically involving either a strong base or acid.
Base-catalyzed methods commonly employ sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a protic solvent such as ethanol (B145695) or methanol (B129727) at room temperature. ijarsct.co.inresearchgate.net Acid-catalyzed routes may use strong acids like hydrochloric acid (HCl) under reflux conditions. d-nb.info The choice of catalyst and conditions can influence reaction time and yield.
Table 1: Conventional Reaction Conditions for Benzylidene Indanone Synthesis
| Catalyst | Solvent | Temperature | Duration | Reference |
| NaOH | Ethanol | Room Temp | 18 h | researchgate.net |
| KOH | Methanol | Room Temp | 2-6 h | researchgate.net |
| HCl | Methanol | 120 °C (Reflux) | 24 h | d-nb.info |
Novel and Sustainable Synthetic Methodologies for this compound
In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for synthesizing compounds like this compound. These novel approaches aim to reduce reaction times, minimize waste, and utilize catalytic systems.
While conventional methods use stoichiometric amounts of acid or base, modern catalytic approaches offer improved efficiency. Heterogeneous catalysts are gaining attention for Claisen-Schmidt condensations. For example, mesoporous silica (B1680970) nanomaterials have been introduced as effective catalysts that facilitate the reaction under mild conditions, often solvent-free, with the benefits of easy separation and reusability. rsc.org Organometallic complexes have also been reported as catalysts for this type of transformation. rsc.org These catalytic systems can lead to high yields and selectivity in short reaction times without generating significant side products. rsc.org
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. For the Claisen-Schmidt condensation, microwave irradiation offers significant advantages over conventional heating, including a dramatic reduction in reaction times, improved yields, and enhanced selectivity. nih.govresearchgate.net
The synthesis of chalcones and related α,β-unsaturated ketones has been successfully performed under microwave irradiation using various catalysts, such as solid NaOH or basic alumina, often under solvent-free conditions. d-nb.inforesearchpublish.com This technique allows for rapid and efficient heating of the reaction mixture, leading to the formation of the desired product in minutes rather than hours. nih.gov For instance, the condensation of aldehydes with ketones can be achieved in a sealed microwave reactor, providing a selective and high-yield route to benzalacetones and, by extension, to benzylidene indanones. nih.govlpnu.ua
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Method | Typical Duration | Key Advantages | Reference |
| Conventional Heating | Hours to Days | Well-established, simple setup | researchgate.netd-nb.info |
| Microwave Irradiation | Minutes | Rapid reaction, higher yields, improved selectivity | nih.govresearchgate.net |
Continuous flow chemistry represents a paradigm shift from traditional batch processing. In a flow reactor, reagents are continuously pumped through a tube or microreactor where they mix and react. This technique offers precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, scalability, and product consistency.
The Claisen condensation has been successfully transferred to continuous flow reactors, resulting in significantly shortened reaction times—from hours in a batch process to mere minutes in a flow system. celonpharma.com This has been demonstrated for the synthesis of chalcones, which are structurally analogous to benzylidene indanones. researchgate.netnih.gov By optimizing parameters like flow rate and temperature, flow chemistry can lead to greatly improved productivity and space-time yield. celonpharma.com While challenges such as potential reactor clogging with solid products can arise, the continuous removal of the product from the reaction zone makes this a highly promising technique for the multi-step synthesis of complex molecules. numberanalytics.com
Optimization of Reaction Parameters and Yield Enhancement in this compound Synthesis
The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of several key reaction parameters. The Claisen-Schmidt condensation can be catalyzed by either acids or bases, and the choice of catalyst, solvent, temperature, and reaction time significantly influences the outcome.
Catalyst and Solvent System: Base-catalyzed condensation is the most commonly reported method for this class of compounds. Catalysts such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) are frequently used in polar protic solvents like methanol or ethanol. mdpi.commdpi.org The base facilitates the deprotonation of the α-carbon of the 6-methoxy-1-indanone, forming the reactive enolate. For instance, the synthesis of analogous 5-methoxy-2-benzylideneindan-1-ones has been achieved by stirring the reactants with KOH in methanol at room temperature for 2-6 hours, yielding products in the 45-62% range. mdpi.com Another study utilized NaOH in boiling ethanol for 3 hours to achieve a 68% yield for a similar condensation. mdpi.org
Acid catalysis presents an alternative strategy. A study on the synthesis of (E)-2-benzylidene-4-methoxy-2,3-dihydro-1H-inden-1-one employed concentrated hydrochloric acid (HCl) in methanol, with the reaction mixture being refluxed at 120°C for 24 hours. nih.gov This method led to high yields, with some derivatives being obtained in up to 90% yield. nih.gov
Further optimization can explore less conventional catalysts. Studies on Claisen-Schmidt condensations in general have identified catalysts like calcium hydroxide (Ca(OH)₂) and various mixed oxides as effective, sometimes allowing for milder conditions or solvent-free reactions which align with green chemistry principles. researchgate.netresearchgate.netmdpi.com
Temperature and Reaction Time: Reaction conditions can range from room temperature to reflux temperatures. Base-catalyzed reactions are often performed at room temperature or slightly elevated temperatures (e.g., 50°C), typically requiring a few hours for completion. mdpi.commdpi.com In contrast, acid-catalyzed procedures may require significantly higher temperatures and longer reaction times, such as refluxing for 24 hours, to drive the reaction to completion. nih.gov The optimal combination of temperature and time must be determined empirically to maximize yield while minimizing the formation of side products.
The following interactive table summarizes various reaction conditions and yields reported for the synthesis of closely related methoxy-substituted 2-benzylidene-1-indanone (B110557) derivatives, illustrating the impact of different parameters.
| Indanone Precursor | Aldehyde Precursor | Catalyst/Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5-methoxy-1-indanone | 4-((Dimethylamino)methyl)benzaldehyde | KOH / Methanol | RT, 2-6 h | 53 | mdpi.com |
| 5-methoxy-1-indanone | 4-((Benzyl(methyl)amino)methyl)benzaldehyde | KOH / Methanol | RT, 2-6 h | 62 | mdpi.com |
| 4-methoxy-1-indanone | 3,4-dihydroxybenzaldehyde | HCl (32%) / Methanol | 120°C (reflux), 24 h | 90 | nih.gov |
| 5-methoxy-1-indanone | 3,4-dihydroxybenzaldehyde | HCl (32%) / Methanol | 120°C (reflux), 24 h | 63 | nih.gov |
| 1-indanone (B140024) | 2,4,6-trimethoxybenzaldehyde | NaOH / Ethanol | Reflux, 3 h | 68 | mdpi.org |
Stereoselective Synthesis Considerations for this compound
The exocyclic carbon-carbon double bond in this compound can exist as two geometric isomers: E (Entgegen) and Z (Zusammen). Stereoselectivity is a critical consideration in its synthesis.
Research indicates that the Claisen-Schmidt condensation used to synthesize this and related compounds is highly stereoselective, predominantly yielding the (E)-isomer under thermal conditions. mdpi.commdpi.orgnih.gov The (E)-isomer is considered the thermodynamically more stable product. This stability arises from minimized steric hindrance, as the bulky phenyl group and the carbonyl group of the indanone ring are positioned on opposite sides of the double bond.
Several studies have confirmed the exclusive or near-exclusive formation of the (E)-isomer through structural analysis techniques like NMR spectroscopy. mdpi.comnih.gov For example, in the synthesis of a series of 5-methoxy-2-benzylideneindan-1-one derivatives, the products obtained directly from the base-catalyzed reaction were identified as the (E)-diastereoisomer. mdpi.com
While the thermal synthesis favors the (E)-isomer, the (Z)-isomer can be accessed through photochemical isomerization. Irradiation of the (E)-isomer with UV-B light can induce a reversible transformation to the (Z)-isomer until a photostationary state (a specific equilibrium mixture of E and Z isomers) is reached. mdpi.com This method allows for the generation and study of the less stable (Z)-isomer, which is not readily accessible through direct thermal synthesis. mdpi.com This E/Z photoisomerization is a characteristic feature of related cyclic chalcone (B49325) analogs as well. researchgate.net The selective synthesis of a specific isomer is crucial, as the geometric configuration can significantly impact the compound's biological activity. mdpi.com
The general strategies for stereoselective alkene synthesis, such as the Wittig reaction or cross-metathesis, could theoretically be applied, but the Claisen-Schmidt condensation remains the most direct and commonly reported method, relying on the inherent thermodynamic preference for the (E)-product. nih.gov
Advanced Spectroscopic and Crystallographic Characterization of 2 Benzylidene 6 Methoxy 3h Inden 1 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis of 2-benzylidene-6-methoxy-3H-inden-1-one
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, the precise connectivity of atoms and the spatial relationships between them can be established.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the indenone core and the benzylidene substituent, the vinylic proton, the methylene (B1212753) protons of the five-membered ring, and the singlet for the methoxy (B1213986) group protons. The ¹³C NMR spectrum would complement this by revealing signals for all unique carbon atoms, including the carbonyl carbon, olefinic carbons, aromatic carbons, the methylene carbon, and the methoxy carbon.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons on the benzylidene ring and on the substituted ring of the indenone core, helping to assign their specific positions.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly attached to carbon atoms (¹H-¹³C one-bond correlations). youtube.com This technique is invaluable for assigning the carbon signals based on their attached, and often more easily assigned, proton signals. For instance, the signal for the methoxy protons would correlate with the methoxy carbon, and each aromatic proton would correlate with its corresponding aromatic carbon. emerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (and sometimes four). sdsu.eduyoutube.com HMBC is critical for connecting different fragments of the molecule. Key correlations for this compound would include the correlation from the methoxy protons to the aromatic carbon at position 6, and correlations from the vinylic proton to carbons in both the indenone ring and the benzylidene ring, confirming the connectivity of the entire structure. emerypharma.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. princeton.edu This is particularly useful for determining stereochemistry and conformational preferences. For this molecule, a NOESY experiment could show a correlation between the vinylic proton and the ortho-protons of the benzylidene ring, confirming the E or Z configuration of the exocyclic double bond.
Table 1: Expected 2D NMR Correlations for this compound An interactive data table will be provided based on the detailed research findings in the text.
| Technique | Correlating Nuclei | Expected Key Correlations | Information Gained |
|---|---|---|---|
| COSY | ¹H – ¹H | Correlations between adjacent aromatic protons. | Establishes proton connectivity within the aromatic rings. |
| HSQC | ¹H – ¹³C (¹J) | Methoxy protons to methoxy carbon; Aromatic protons to their attached carbons; Methylene protons to methylene carbon. | Assigns carbons directly bonded to protons. |
| HMBC | ¹H – ¹³C (²⁻³J) | Methoxy protons to C-6; Vinylic proton to indenone and benzylidene ring carbons; Methylene protons to carbonyl carbon. | Connects molecular fragments and confirms the overall carbon skeleton. |
| NOESY | ¹H – ¹H (space) | Vinylic proton to ortho-protons of the benzylidene ring. | Determines the stereochemistry (E/Z isomerism) of the double bond. |
X-ray Crystallography for Absolute Stereochemistry and Molecular Architecture of this compound
X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms within a crystalline solid. This technique is the gold standard for determining the absolute stereochemistry and detailed molecular architecture of a compound.
By diffracting X-rays off a single, high-quality crystal of this compound, a complete structural model can be generated. This analysis yields precise measurements of bond lengths, bond angles, and torsion angles. For related compounds like (2E)-2-benzylidene-5,6-dimethoxyindan-1-one, studies have shown that the molecular structure is nearly planar, with a small dihedral angle between the indenone ring system and the phenyl ring. nih.gov The analysis would also reveal intermolecular interactions, such as hydrogen bonds or π–π stacking, that dictate how the molecules pack in the crystal lattice. nih.govnih.gov
Table 2: Representative Single-Crystal X-ray Diffraction Data for a Related Indanone Derivative An interactive data table will be provided based on the detailed research findings in the text.
| Parameter | Example Value (for (2E)-2-Benzylidene-5,6-dimethoxyindan-1-one nih.gov) | Information Provided |
|---|---|---|
| Crystal System | Monoclinic | The basic crystal symmetry. |
| Space Group | P2₁/c | The specific symmetry elements of the unit cell. |
| Unit Cell Dimensions | a = 6.0209 Å, b = 14.8550 Å, c = 15.2292 Å, β = 90.603° | The size and shape of the repeating unit of the crystal. |
| Dihedral Angle | 2.69° (between indenone and phenyl rings) | Quantifies the planarity of the molecule. |
| Intermolecular Forces | C—H⋯O hydrogen bonds, π–π interactions | Describes how molecules interact with each other in the solid state. |
Co-crystallization involves crystallizing a target molecule with a second component, known as a "co-former," to create a new crystalline solid with potentially altered physicochemical properties. While specific co-crystallization studies for this compound are not widely reported, this technique could be employed to study its non-covalent interactions with other molecules, such as active pharmaceutical ingredients or model proteins. Such studies are valuable for understanding molecular recognition phenomena and for crystal engineering, where the goal is to design materials with specific properties like improved solubility or stability.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Dynamics of this compound
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying the functional groups present in a compound.
For this compound, the IR spectrum is expected to show characteristic absorption bands. A strong absorption band around 1700 cm⁻¹ is indicative of the C=O (carbonyl) stretching of the α,β-unsaturated ketone. evitachem.com Other key signals would include C=C stretching vibrations for the aromatic rings and the exocyclic double bond, C-O stretching for the methoxy ether linkage, and various C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule. Raman spectroscopy, which is particularly sensitive to non-polar bonds, would provide complementary information, especially for the C=C bonds of the aromatic systems.
Table 3: Expected Characteristic Vibrational Frequencies for this compound An interactive data table will be provided based on the detailed research findings in the text.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| C=O (Ketone) | Stretching | ~1700 |
| C=C (Aromatic) | Stretching | ~1600 - 1450 |
| C=C (Alkenyl) | Stretching | ~1625 |
| C-H (Aromatic) | Stretching | ~3100 - 3000 |
| C-O-C (Ether) | Asymmetric Stretching | ~1250 |
| C-H (Aliphatic) | Stretching | ~2950 - 2850 |
Advanced Mass Spectrometry Techniques for Fragmentation Pathway Elucidation of this compound
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the parent molecule with high accuracy, confirming its molecular formula. nih.gov
By using techniques such as tandem mass spectrometry (MS/MS), the parent ion can be fragmented, and the resulting fragment ions are analyzed. This process provides valuable information about the molecule's structure and connectivity. For this compound (expected molecular weight ~250.29 g/mol ), a plausible fragmentation pathway would involve characteristic losses:
Loss of a methyl radical (•CH₃) from the methoxy group to give an [M-15]⁺ ion.
Loss of a methoxy radical (•OCH₃) to give an [M-31]⁺ ion.
Loss of carbon monoxide (CO) from the indenone ring to yield an [M-28]⁺ ion.
Cleavage at the benzylidene group, leading to fragments corresponding to the benzylidene moiety and the indenone core.
Elucidating these fragmentation patterns helps to piece together the molecular structure, corroborating data from other spectroscopic methods.
Table 4: Plausible Mass Spectrometry Fragments for this compound An interactive data table will be provided based on the detailed research findings in the text.
| Ion | Proposed Fragmentation | Expected m/z |
|---|---|---|
| [M]⁺ | Molecular Ion | ~250 |
| [M-15]⁺ | Loss of •CH₃ | ~235 |
| [M-28]⁺ | Loss of CO | ~222 |
| [M-31]⁺ | Loss of •OCH₃ | ~219 |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for this compound and its Derivatives
Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for the stereochemical analysis of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral sample, providing information about the spatial arrangement of atoms and chromophores. For a molecule like this compound, which is achiral, its ECD spectrum would be silent. However, the introduction of chirality, for instance, through the synthesis of derivatives with stereocenters, would result in characteristic ECD spectra.
The indenone core of this compound contains an α,β-unsaturated ketone chromophore. This chromophore is known to exhibit electronic transitions, such as n → π* and π → π* transitions, which are sensitive to the chiral environment of the molecule. The sign and intensity of the Cotton effects in the ECD spectrum, corresponding to these transitions, can be empirically correlated with the absolute configuration of the molecule or determined through quantum chemical calculations.
Theoretical Predictions and Empirical Rules
In the absence of experimental data, time-dependent density functional theory (TDDFT) has become a reliable tool for predicting ECD spectra and assigning the absolute configuration of chiral molecules. nih.govunipi.it For a hypothetical chiral derivative of this compound, a computational study would involve:
Conformational Analysis: Identifying all low-energy conformers of the molecule.
ECD Calculation: Calculating the ECD spectrum for each conformer.
Boltzmann Averaging: Obtaining a weighted average of the individual spectra based on the population of each conformer.
The resulting theoretical spectrum can then be compared with an experimental spectrum to determine the absolute configuration.
Empirical rules, such as the octant rule for ketones, can provide a qualitative prediction of the sign of the n → π* Cotton effect. However, for a complex chromophore like the one in this compound, with its extended conjugation, such simple rules may not be sufficient for an unambiguous assignment.
Illustrative Data for a Hypothetical Chiral Derivative
To illustrate the type of data obtained from an ECD analysis, the following table presents hypothetical ECD data for a chiral derivative of this compound. This data is purely for illustrative purposes and is not based on experimental measurements.
| Electronic Transition | Wavelength (λ) [nm] | Molar Ellipticity (Δε) [L·mol⁻¹·cm⁻¹] | Rotatory Strength (R) [10⁻⁴⁰ cgs] |
| n → π | 340 | +2.5 | +5.8 |
| π → π | 290 | -8.0 | -22.1 |
| π → π* | 250 | +15.2 | +45.3 |
Interactive Data Table
The study of the chiroptical properties of derivatives of this compound would provide valuable insights into their three-dimensional structure. Future research involving the synthesis of chiral analogs and the measurement and computational analysis of their ECD spectra is necessary to fully characterize this class of compounds.
Theoretical and Computational Investigations on 2 Benzylidene 6 Methoxy 3h Inden 1 One
Quantum Chemical Calculations for Electronic Structure and Reactivity of 2-benzylidene-6-methoxy-3H-inden-1-one
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve the Schrödinger equation, or a simplified form of it, to provide information about molecular orbitals, charge distribution, and reactivity.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it possible to study relatively large molecules. For derivatives of 2-benzylidene-1-indanone (B110557), DFT has been employed to analyze their electronic properties. nih.gov
Studies on analogous compounds, such as dimethoxybenzene derivatives, have utilized DFT to determine electronic properties including HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, the HOMO-LUMO energy gap (Eg), and molecular electrostatic potentials (MEPs). nih.gov The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that a molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
For instance, in a study on (E)-3-benzylidene-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one, a compound with a similar benzylidene moiety, the HOMO-LUMO energy gap was calculated to be 4.03 eV, providing a measure of its electronic stability. doi.org The Molecular Electrostatic Potential (MEP) map is another valuable output from DFT calculations, which visualizes the charge distribution on the molecule's surface. It helps in identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are key to predicting how the molecule will interact with other reagents. researchgate.netdoi.org
Table 1: Representative Electronic Properties of an Analogous Benzylidene Compound Calculated using DFT
| Parameter | Calculated Value | Significance |
| HOMO Energy | -6.0 eV | Energy of the highest occupied molecular orbital, related to electron-donating ability. |
| LUMO Energy | -2.0 eV | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |
| HOMO-LUMO Gap (Eg) | 4.0 eV | Indicator of chemical reactivity and kinetic stability. |
Note: The data in this table is representative of a typical benzylidene-containing compound and is for illustrative purposes.
Ab initio methods are quantum chemical calculations that are based on first principles, without the inclusion of empirical parameters. These methods can be highly accurate but are often computationally more demanding than DFT. The choice of the basis set is a critical aspect of both DFT and ab initio calculations, as it defines the set of mathematical functions used to build the molecular orbitals.
For molecules of this nature, basis sets like the Pople-style 6-31G(d) or the more extensive 6-311++G(d,p) are commonly used. researchgate.netwseas.comresearchgate.net The addition of polarization functions (d,p) and diffuse functions (++) allows for a more accurate description of the electron distribution, especially in systems with lone pairs and pi-electrons, which are characteristic of this compound.
In a study on dimethoxybenzene derivatives, the B3LYP hybrid functional was found to provide the lowest total energy, indicating a more stable and accurate representation of the molecule's ground state, while the Def2-TZVP basis set, though more computationally intensive, yielded the lowest energy compared to 6-311G(d,p). nih.gov The selection of the appropriate method and basis set is a trade-off between the desired accuracy and the available computational resources. researcher.life
Molecular Dynamics (MD) Simulations for Conformational Landscape and Intermolecular Interactions of this compound
While quantum chemical calculations are excellent for understanding the static properties of a single molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions.
For a molecule like this compound, MD simulations can be used to explore its conformational landscape by simulating its movement at a given temperature. This can reveal the most stable conformations and the energy barriers between them. The flexibility of the benzylidene group and the methoxy (B1213986) group can be assessed, which is important for understanding how the molecule might bind to a biological target.
MD simulations are also invaluable for studying intermolecular interactions, for example, by placing the molecule in a solvent box (e.g., water) to see how it interacts with the surrounding solvent molecules. In the context of drug design, MD simulations are used to study the stability of a ligand-protein complex, providing insights into the binding affinity and the key interactions that stabilize the complex. nih.govnih.govunram.ac.id
Prediction of Spectroscopic Parameters using Computational Models for this compound
Computational models are widely used to predict various spectroscopic parameters, which can be a powerful tool for the identification and characterization of new compounds.
For predicting NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT. wseas.comresearchgate.net This method calculates the isotropic chemical shifts of 1H and 13C nuclei, which can then be compared with experimental data to confirm the structure of the molecule. nih.gov The accuracy of these predictions depends on the level of theory and the basis set used, as well as the inclusion of solvent effects. github.ioarxiv.org
The prediction of infrared (IR) spectra is another common application of computational chemistry. By calculating the vibrational frequencies of the molecule, an IR spectrum can be simulated. These calculated frequencies are often scaled by an empirical factor to better match experimental spectra. This can aid in the assignment of vibrational modes observed in experimental IR spectra. mdpi.comnih.gov
UV-Vis spectra can be predicted using Time-Dependent DFT (TD-DFT), which calculates the electronic excitation energies and oscillator strengths of a molecule. researchgate.netmdpi.com This information can be used to simulate the UV-Vis absorption spectrum, helping to understand the electronic transitions that give rise to the observed absorption bands. google.com
Table 2: Computationally Predicted Spectroscopic Data for an Analogous Indenone Derivative
| Spectroscopic Technique | Predicted Parameter | Typical Predicted Value |
| 1H NMR | Chemical Shift (ppm) | Aromatic Protons: 7.0-8.0 ppm |
| 13C NMR | Chemical Shift (ppm) | Carbonyl Carbon: >190 ppm |
| IR Spectroscopy | Vibrational Frequency (cm-1) | C=O stretch: ~1700 cm-1 |
| UV-Vis Spectroscopy | λmax (nm) | ~320 nm |
Note: These values are illustrative and based on typical data for similar compounds.
Computational Design and Virtual Screening of this compound Derivatives
Computational methods are increasingly used in the early stages of drug discovery to design and screen new molecules. Starting from a lead compound like this compound, new derivatives can be designed by modifying its structure in silico. nih.gov
Virtual screening is a computational technique that involves screening large libraries of compounds against a biological target to identify those that are most likely to bind to it. This can be done through ligand-based or structure-based approaches. In structure-based virtual screening, molecular docking is used to predict the binding mode and affinity of a ligand to a protein. This can help in prioritizing which derivatives of this compound should be synthesized and tested experimentally. nih.gov
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties. nih.govijpsonline.com
For a series of analogues of this compound, a QSAR model could be developed to predict their biological activity, for instance, as enzyme inhibitors or receptor antagonists. nih.govresearchgate.net This is done by calculating a set of molecular descriptors for each compound that quantify various aspects of its structure, such as its size, shape, lipophilicity, and electronic properties. nih.gov A mathematical model is then built to correlate these descriptors with the observed activity. researchgate.netmdpi.com
A well-validated QSAR model can be a valuable tool for predicting the activity of newly designed compounds, thereby guiding the optimization of the lead structure. nih.govchalcogen.ro
Chemical Reactivity and Mechanistic Studies of 2 Benzylidene 6 Methoxy 3h Inden 1 One
Electrophilic Aromatic Substitution Reactions on the Indenone Core and Benzylidene Moiety of 2-benzylidene-6-methoxy-3H-inden-1-one
Electrophilic aromatic substitution (EAS) on this compound can theoretically occur on two different aromatic rings: the methoxy-substituted ring of the indenone core and the phenyl ring of the benzylidene group. The regiochemical outcome of such reactions is dictated by the electronic effects of the substituents attached to each ring. libretexts.orglibretexts.org
On the indenone core, the 6-methoxy group is a powerful activating substituent that directs incoming electrophiles to the ortho and para positions relative to itself due to a strong electron-donating resonance effect. libretexts.org Conversely, the fused ring system containing the electron-withdrawing α,β-unsaturated ketone acts as a deactivating group. libretexts.org The potent activating nature of the methoxy (B1213986) group is expected to dominate, making the indenone ring more susceptible to substitution than the unsubstituted benzylidene ring. Substitution is therefore predicted to occur primarily at the C5 and C7 positions, which are ortho and para to the methoxy group, respectively.
The benzylidene phenyl ring is unsubstituted in the parent molecule and is deactivated by the electron-withdrawing indenone system it is attached to. Therefore, electrophilic substitution on this ring would be slower than on benzene (B151609) itself and would require harsher conditions. If substitution were to occur, it would be directed to the ortho and para positions of this ring.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Predicted Major Product(s) on Indenone Core |
|---|---|---|
| Nitration | NO₂⁺ | 2-benzylidene-5-nitro-6-methoxy-3H-inden-1-one and 2-benzylidene-7-nitro-6-methoxy-3H-inden-1-one |
| Halogenation | Br⁺ / Cl⁺ | 2-benzylidene-5-bromo-6-methoxy-3H-inden-1-one and 2-benzylidene-7-bromo-6-methoxy-3H-inden-1-one |
Nucleophilic Addition Reactions to the α,β-Unsaturated Ketone System of this compound
The exocyclic double bond in this compound is part of an α,β-unsaturated ketone system, making it an excellent Michael acceptor. wikipedia.orgorganic-chemistry.org This system possesses two electrophilic sites: the carbonyl carbon (C1) and the β-carbon of the exocyclic double bond. While hard nucleophiles may attack the carbonyl carbon (1,2-addition), soft and resonance-stabilized nucleophiles preferentially attack the β-carbon in a conjugate addition, also known as a Michael or 1,4-addition. masterorganicchemistry.comlibretexts.org
The general mechanism involves the attack of a nucleophile on the β-carbon, which pushes the π-electrons through the conjugated system to form an enolate intermediate. This enolate is then protonated, typically during workup, to yield the final 1,4-adduct. masterorganicchemistry.com A wide variety of nucleophiles, including organometallics (especially organocuprates), amines (aza-Michael reaction), thiols, and stabilized carbanions (e.g., from malonic esters or β-keto esters), can participate in this reaction. wikipedia.orglibretexts.org
Table 2: Representative Nucleophilic Conjugate Addition Reactions
| Nucleophile Type | Example Reagent | Expected Product Structure |
|---|---|---|
| Organocuprate | (CH₃)₂CuLi | 2-(1-phenylethyl)-6-methoxy-3H-inden-1-one |
| Amine | Piperidine | 2-((phenyl)(piperidin-1-yl)methyl)-6-methoxy-3H-inden-1-one |
| Thiol | Thiophenol | 2-((phenyl)(phenylthio)methyl)-6-methoxy-3H-inden-1-one |
Cycloaddition Reactions Involving this compound as a Dienophile or Diene
The electron-deficient exocyclic double bond of the α,β-unsaturated ketone system allows this compound to function as an efficient dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. academie-sciences.frbeilstein-journals.org When treated with a conjugated diene, it can form complex polycyclic structures in a highly stereocontrolled manner. nih.gov The reaction typically favors the formation of the endo product due to secondary orbital interactions, although the exact stereochemical outcome can be influenced by the diene's structure and the use of Lewis acid catalysts. beilstein-journals.org
Furthermore, the 2-benzylidene-1-indenone scaffold has been shown to participate in [3+2] cycloaddition reactions with certain olefins in the presence of a base, leading to the formation of highly substituted, fused cyclopentane (B165970) ring systems. rsc.orgresearchgate.net This reactivity highlights the versatility of the indenone core in constructing diverse molecular architectures. A review of related structures like 2-benzylidene-1-benzofuran-3-ones confirms that this class of compounds is widely used in various cycloaddition strategies to build complex spiro and fused heterocyclic systems. nih.gov
Table 3: Potential Cycloaddition Reactions
| Reaction Type | Reactant Partner (Diene/Dipole) | Expected Product Class |
|---|---|---|
| [4+2] Diels-Alder | Cyclopentadiene | Fused polycyclic adduct with a norbornene-type framework |
| [4+2] Diels-Alder | 1,3-Butadiene | Spirocyclic adduct with a cyclohexene (B86901) ring |
Oxidation and Reduction Chemistry of this compound
The reactivity of this compound towards oxidation and reduction is centered on the α,β-unsaturated ketone moiety.
Reduction: The compound contains two primary sites for reduction: the ketone carbonyl group and the exocyclic carbon-carbon double bond. The choice of reducing agent and reaction conditions determines the selectivity of the transformation. researchgate.netstackexchange.com
Selective Carbonyl Reduction (1,2-Reduction): Reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of cerium(III) chloride (Luche reduction) can selectively reduce the carbonyl group to a hydroxyl group, yielding the corresponding allylic alcohol, 2-benzylidene-6-methoxy-2,3-dihydro-1H-inden-1-ol, while leaving the double bond intact. acgpubs.orgmasterorganicchemistry.com
Selective Double Bond Reduction (1,4-Reduction): Catalytic hydrogenation using specific catalysts under mild conditions can selectively reduce the carbon-carbon double bond to afford the saturated ketone, 2-benzyl-6-methoxy-3H-inden-1-one.
Complete Reduction: More powerful reducing agents or harsher catalytic hydrogenation conditions (e.g., H₂ with Pd/C catalyst) will typically reduce both the double bond and the carbonyl group, resulting in the saturated alcohol, 2-benzyl-6-methoxy-2,3-dihydro-1H-inden-1-ol. youtube.com Standard NaBH₄ in protic solvents like methanol (B129727) can also lead to mixtures of 1,2- and 1,4-reduction products, sometimes resulting in the fully saturated alcohol. stackexchange.comresearchgate.net
Oxidation: The α,β-unsaturated ketone system is generally resistant to oxidation without cleavage of the carbon framework. Strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup would cleave the exocyclic double bond. The aromatic rings are also susceptible to oxidation under very harsh conditions, but this is not a typical transformation. The primary focus of the redox chemistry for this molecule lies in its selective reduction pathways.
Table 4: Summary of Reduction Methodologies
| Reagent(s) | Type of Reduction | Major Product |
|---|---|---|
| NaBH₄, CeCl₃ (Luche Reduction) | 1,2-Reduction (Chemoselective) | 2-benzylidene-6-methoxy-2,3-dihydro-1H-inden-1-ol |
| H₂ / Catalyst (e.g., Wilkinson's catalyst) | 1,4-Reduction (Conjugate) | 2-benzyl-6-methoxy-3H-inden-1-one |
| H₂ / Pd/C (high pressure) | Complete Reduction | 2-benzyl-6-methoxy-2,3-dihydro-1H-inden-1-ol |
Photochemical Reactivity and Photoisomerization of this compound
Compounds based on the 2-benzylideneindan-1-one (B1199582) scaffold, which possess a hemiindigoid chromophore, exhibit interesting photochemical properties. mdpi.com The most significant photoreaction is the reversible E/Z isomerization around the exocyclic carbon-carbon double bond. The thermodynamically stable E-isomer can be converted into the Z-isomer upon irradiation with light of a suitable wavelength, typically in the UV range. mdpi.com
This process leads to a photostationary state (PSS), which is a mixture of the E and Z isomers. The composition of this mixture depends on the wavelength of light used and the specific substitution pattern of the molecule. For example, in a study of a related compound, 2-(4-((diethylamino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one, irradiation with UV-B light resulted in a PSS mixture containing 75% of the Z isomer. mdpi.com This ability to photoisomerize makes these molecules potential candidates for development as photoswitches, where their biological or material properties can be controlled by light. The reverse isomerization from Z back to the more stable E isomer can occur thermally or by irradiation with a different wavelength of light.
Table 5: Photochemical Isomerization Properties
| Isomer | Conditions for Formation | Relative Stability |
|---|---|---|
| E-isomer | Thermodynamically favored; obtained after synthesis | More stable |
Derivatization Strategies and Structure Activity Relationship Sar Studies of 2 Benzylidene 6 Methoxy 3h Inden 1 One Analogues
Synthesis of Substituted 2-benzylidene-6-methoxy-3H-inden-1-one Derivatives
The primary synthetic route to 2-benzylidene-1-indanone (B110557) derivatives is the Claisen-Schmidt condensation. nih.govnih.gov This base-catalyzed reaction involves the condensation of a substituted 1-indanone (B140024) with a substituted benzaldehyde (B42025). The versatility of this reaction allows for extensive modifications at both the indenone core and the benzylidene moiety.
Systematic modifications of the benzylidene ring (referred to as ring B) have been crucial in elucidating SAR for various biological targets. The synthesis involves reacting 6-methoxy-3H-inden-1-one with a diverse array of substituted benzaldehydes in the presence of a base like sodium hydroxide (B78521) in an alcoholic solvent. nih.govnih.gov
Key modifications and findings include:
Hydroxyl and Methoxy (B1213986) Substitutions: The introduction of hydroxyl (-OH) and methoxy (-OCH₃) groups has been extensively studied. For instance, in a series of compounds evaluated for anti-inflammatory activity, the incorporation of 3',4'-dihydroxy groups on the benzylidene ring resulted in a significant increase in IL-6 inhibitory profile. nih.gov Methylation of the 3'-hydroxy group to a methoxy group maintained potent IL-6 inhibition and increased TNF-α inhibitory activity, suggesting a methoxy group is preferred at this position for this specific activity. nih.gov However, the introduction of multiple methoxy groups, such as di- or trimethoxy substitutions (e.g., 2',3'-dimethoxy, 3',4',5'-trimethoxy), often leads to a dramatic decrease in anti-inflammatory activity. nih.gov
Electron-Donating vs. Electron-Withdrawing Groups: Studies have shown that electron-donating groups generally enhance biological activity compared to electron-withdrawing groups. For example, a 4'-(dimethylamino) group on the benzylidene ring has been incorporated to yield potent derivatives. mdpi.com Conversely, compounds with electron-withdrawing substituents typically exhibit weak or no activity. nih.gov
The synthesis of these derivatives is generally straightforward, allowing for the creation of a wide range of analogues for biological screening. nih.gov
Modifications to the indenone core (ring A) are achieved by utilizing appropriately substituted 1-indanone precursors in the Claisen-Schmidt condensation. The position of the methoxy group on the indenone ring has been shown to be a critical determinant of biological activity, particularly in the context of adenosine (B11128) receptor (AR) antagonism. mdpi.com
SAR studies on the indenone core have revealed the following:
Positional Isomers of the Methoxy Group: In a study exploring A₁ and A₂A adenosine receptor antagonists, the position of the methoxy group on ring A was found to significantly modulate binding affinity. mdpi.com Comparing derivatives with a 3',4'-dihydroxybenzylidene moiety, a C4-methoxy group on the indenone ring was preferred over C5-methoxy or C5,C6-dimethoxy substitutions for both A₁ and A₂A AR binding. mdpi.com The C4-methoxy analogue (2e) exhibited nanomolar affinity, whereas the C5-methoxy (2i) and C5,C6-dimethoxy (2k) analogues had significantly lower, micromolar affinities. mdpi.com
Methoxy vs. Hydroxy Substitution: Direct comparison between methoxy and hydroxy groups on the indenone ring has shown that a C4-methoxy substitution is preferable to a C4-hydroxy substitution for enhancing A₁ and A₂A AR affinity. mdpi.com
These findings highlight that while the 6-methoxy substitution is a key feature of the parent compound, altering the position of this group or replacing it with other substituents can profoundly impact biological activity.
Exploration of Isomeric Forms and Stereochemical Variants of this compound Analogues
The 2-benzylidene-1-indanone scaffold possesses an exocyclic double bond, giving rise to geometric (E/Z) isomerism. mdpi.comwikipedia.org
Thermodynamic Stability: The E-configuration is generally considered more thermodynamically favorable due to reduced steric interaction between the benzylidene aryl ring and the carbonyl group of the indenone core. mdpi.comwikipedia.org Consequently, the E-isomer is the predominantly synthesized and studied form.
Photoisomerization and Differential Activity: Despite the stability of the E-isomer, some derivatives can be converted to the Z-isomer through photoisomerization, typically by irradiation with UV light. wikipedia.org This allows for the investigation of the biological activities of both isomers. In a study of 2-benzylideneindan-1-one (B1199582) analogues as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), the pure E-isomers were first isolated and tested. wikipedia.org Subsequent irradiation produced a photostationary state mixture containing a majority of the Z-isomer, which was then evaluated. wikipedia.org For one potent N-benzyl(ethyl)amino analogue (1h), photoisomerization to the Z-rich mixture resulted in a significant decrease (around 30%) in AChE inhibitory potency, while the MAO-B inhibition remained largely unaffected. wikipedia.org This demonstrates that the stereochemistry of the double bond can be a critical factor for selective interaction with specific biological targets. Molecular docking studies can help rationalize this differential activity by revealing distinct binding modes for the E and Z isomers within an enzyme's active site. wikipedia.org
SAR Studies: Correlation Between Structural Features and Specific Biological Activities (In Vitro) of this compound Derivatives
The correlation between specific structural modifications and in vitro biological outcomes is central to the optimization of this scaffold. SAR data has been systematically gathered for several therapeutic areas.
Anti-Inflammatory Activity: The inhibitory effect on the production of pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages is a common assay for this scaffold. nih.govnih.gov A key finding is the importance of the substitution pattern on the benzylidene ring. As shown in the table below, specific combinations of hydroxyl and methoxy groups are critical for activity. nih.govresearchgate.net
Adenosine Receptor Antagonism: Methoxy-substituted 2-benzylidene-1-indanone derivatives have been identified as potent A₁ and A₂A adenosine receptor (AR) antagonists. mdpi.com SAR studies revealed that a C4-methoxy group on the indenone ring combined with a 3'-hydroxy or 3',4'-dihydroxy substitution on the benzylidene ring leads to compounds with nanomolar affinity for both receptors. mdpi.com
The following interactive table summarizes key SAR findings from various studies.
| Modification (Indenone Core) | Modification (Benzylidene Moiety) | Biological Activity Target | Key In Vitro Result | Reference |
| Unspecified | 3',4'-dihydroxy | IL-6 Inhibition | 69.28% Inhibition | nih.gov |
| Unspecified | 3'-methoxy-4'-hydroxy | IL-6 Inhibition | Equipotent with 3',4'-dihydroxy | nih.gov |
| Unspecified | 3'-methoxy-4'-hydroxy | TNF-α Inhibition | ~1.8-fold increase vs. 3',4'-dihydroxy | nih.gov |
| Unspecified | 2',3'-, 2',4'-, 3',4',5'-, etc. (di- & trimethoxy) | IL-6 & TNF-α Inhibition | Dramatic decrease in activity | nih.gov |
| 4-methoxy | 3'-hydroxy | A₁/A₂A AR Antagonism | Ki = 41 nM (A₁); 97 nM (A₂A) | mdpi.com |
| 4-methoxy | 3',4'-dihydroxy | A₁/A₂A AR Antagonism | Ki = 42 nM (A₁); 78 nM (A₂A) | mdpi.com |
| 5-methoxy | 3',4'-dihydroxy | A₁/A₂A AR Antagonism | Ki = 3.28 µM (A₁); 6.32 µM (A₂A) | mdpi.com |
| 5,6-dimethoxy | 3',4'-dihydroxy | A₁/A₂A AR Antagonism | Ki = 4.29 µM (A₁); 18.02 µM (A₂A) | mdpi.com |
| 5-methoxy | 4'-((diethylamino)methyl) (E-isomer) | AChE / MAO-B Inhibition | Dual inhibitor | wikipedia.org |
| 5-methoxy | 4'-((diethylamino)methyl) (Z-isomer) | AChE / MAO-B Inhibition | ~10-fold less active on AChE vs. E-isomer | wikipedia.org |
| Unspecified | Various | Monocyte-Epithelial Adhesion (IBD model) | Potent inhibition (>70%) correlated with suppressing ROS, ICAM-1, MCP-1, and NF-κB | researchgate.net |
Design of Focused Libraries of this compound Analogues for High-Throughput Screening
High-throughput screening (HTS) allows for the rapid evaluation of large numbers of compounds to identify initial hits. mdpi.com Based on the established SAR for the 2-benzylidene-1-indanone scaffold, focused libraries can be designed to efficiently explore the chemical space around this core structure and increase the probability of discovering potent and selective modulators of specific targets.
A strategy for designing a focused library would involve:
Scaffold Selection: The 6-methoxy-indenone core can be used as a starting point. Based on SAR data, other promising cores, such as the 4-methoxy-indenone scaffold, could also be selected for parallel synthesis to create multiple library sets. mdpi.com
Combinatorial Synthesis: A combinatorial approach would be employed using the Claisen-Schmidt condensation. A selected set of indenone cores would be reacted with a carefully chosen array of substituted benzaldehydes.
Aldehyde Sub-library Design: The aldehyde collection should be curated for diversity and drug-like properties. rsc.org It should include:
Variations on Known Hits: Analogues of benzaldehydes that have already yielded active compounds (e.g., 3-hydroxy-4-methoxybenzaldehyde, 3,4-dihydroxybenzaldehyde). nih.gov
Bioisosteric Replacements: Replacing key functional groups with bioisosteres (e.g., replacing a hydroxyl group with -NH₂, -SH; or a phenyl ring with a bioisosteric heterocycle). wikipedia.org
Diverse Functionality: A broad range of substituents with varying electronic and steric properties to explore new SAR. nih.gov
Property Filtering: The designed virtual library should be filtered using computational tools to ensure compounds possess drug-like properties (e.g., adhering to Lipinski's Rule of Five) and to remove compounds with known reactive or unstable groups. rsc.org
This approach moves beyond simple diversification and focuses the synthetic effort on areas of chemical space that are most likely to yield compounds with the desired biological activity, making the HTS process more efficient.
Prodrug and Pro-molecule Strategies Based on the this compound Scaffold
While many potent analogues of this scaffold have been discovered, their therapeutic potential can be limited by suboptimal physicochemical properties, such as poor water solubility. Prodrug strategies offer a powerful method to overcome these limitations. mdpi.comresearchgate.net A prodrug is an inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active compound. researchgate.net
For the 2-benzylidene-1-indanone scaffold, particularly for analogues containing phenolic hydroxyl groups, several prodrug strategies analogous to those used for chalcones can be envisioned:
Phosphate (B84403) Esters: Phenolic hydroxyl groups, which are often crucial for biological activity, contribute to poor water solubility. mdpi.com Converting a phenol (B47542) into a phosphate ester can increase aqueous solubility by several orders of magnitude. mdpi.comresearchgate.net This highly polar group renders the prodrug inactive, but it can be readily cleaved in vivo by alkaline phosphatases to release the active phenolic parent drug at the target site. mdpi.com
Amino Acid Conjugates: Attaching amino acids to hydroxyl or carboxyl groups via ester or amide linkages can improve solubility and potentially target specific amino acid transporters for enhanced absorption. mdpi.com
Glucuronide or Sulfate (B86663) Conjugates: Masking a hydroxyl group as a glucuronide or sulfate can create a suitable prodrug. These conjugates can serve as a pool from which the active hydroxy compound is released in vivo. researchgate.net
These strategies aim to improve the "drug-like" properties of potent compounds without altering the core pharmacophore responsible for biological activity, thereby enhancing bioavailability and therapeutic efficacy. wikipedia.org
Exploration of Biological Activities and Molecular Mechanisms of 2 Benzylidene 6 Methoxy 3h Inden 1 One in Vitro and Preclinical Models
In Vitro Anti-proliferative and Cytotoxic Activities of 2-benzylidene-6-methoxy-3H-inden-1-one in Cancer Cell Lines
The 2-benzylidene-1-indanone (B110557) scaffold, to which this compound belongs, has been the focus of research for developing potential anti-cancer agents. researchgate.net Derivatives of this structural class have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. nih.gov For instance, a complex derivative, 3-(3',4',5'-Trimethoxyphenyl)-4,5,6-trimethoxy,2-(3″,4″-methylenedioxybenzylidene)-indan-1-one, exhibited potent cytotoxicities with IC50 values ranging from 0.010 to 14.76 μM across different human carcinoma cells. nih.gov While specific data for the 6-methoxy derivative is limited, the general activity of the scaffold suggests its potential in this area. Studies on related methoxy-substituted compounds, such as 9-methoxycanthin-6-one, have also shown anti-proliferative effects in breast, lung, colon, and other cancer cell lines, highlighting the role of the methoxy (B1213986) group in conferring cytotoxic activity. nih.gov
| Compound Class | Cancer Cell Lines Tested | Reported Activity (IC50/GI50) | Reference |
|---|---|---|---|
| Benzylidene Indanone Derivative | Various human carcinoma cells | 0.010-14.76 μM | nih.gov |
| Indanone Based Hydroxamic Acid Derivatives | Human cancer cell lines | 0.36–3.27 µM | unipd.it |
| (2E)-2-benzylidene-4,7-dimethyl-2,3-dihydro-1H-inden-1-one | Jurkat cells | 341.5 nM | researchgate.net |
Cellular Mechanism of Action Studies (e.g., Apoptosis Induction, Cell Cycle Arrest)
The anticancer effects of benzylidene indanone derivatives are often attributed to their ability to interfere with the cell cycle and induce programmed cell death, or apoptosis. nih.gov
Cell Cycle Arrest: In vitro studies on benzylidene indanone analogs have shown that they can halt the progression of the cell cycle at specific phases. For example, one derivative was found to induce G2/M phase arrest in both MCF-7 and MDA-MB-231 breast cancer cells. nih.gov Other related indanone compounds have been observed to cause cell cycle arrest primarily in the S phase in MDA-MB-231 and K562 leukemic cells, suggesting that they may act as potent inhibitors of DNA replication. unipd.it A time-dependent accumulation of cells in the sub-G0/G1 phase was noted in Jurkat cells treated with a similar indanone derivative, which is indicative of apoptotic cell death. researchgate.net
Apoptosis Induction: The induction of apoptosis is a key mechanism for many chemotherapeutic agents. Evidence for apoptosis induction by benzylidene indanone derivatives includes the cleavage of Poly(ADP-ribose) Polymerase (PARP) in DU145 prostate cancer cells. nih.gov The BCL-2 family of proteins are central regulators of the mitochondrial pathway of apoptosis, and disruption of the balance between pro- and anti-apoptotic members of this family can trigger cell death. nih.gov The process often involves the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c and subsequent activation of caspases. nih.gov Studies on related compounds have also demonstrated the induction of apoptosis through internucleosomal DNA fragmentation and the activation of caspase-3. nih.gov
Target Identification and Validation (e.g., Enzyme Inhibition, Receptor Binding)
Research into the molecular targets of 2-benzylidene-1-indanone derivatives has identified their interaction with specific enzymes and receptors, suggesting multiple mechanisms for their biological effects.
Receptor Binding: A study on methoxy-substituted 2-benzylidene-1-indanone derivatives evaluated their affinity for adenosine (B11128) A1 and A2A receptors (AR). The position of the methoxy group on the indanone ring was found to modulate the binding affinity. Specifically, C4-methoxy substitution was preferred over C5- or C6-dimethoxy substitution for both A1 and A2A AR affinity. nih.gov While direct Ki values for the 6-methoxy derivative were not the primary focus, the study established the importance of the methoxy group's position, with some analogs showing affinity in the nanomolar range. nih.gov
| Compound (Substitution on Indanone Ring) | A1 AR Affinity (Ki, rat) | A2A AR Affinity (Ki, rat) | Reference |
|---|---|---|---|
| C4-OCH3 (with 3',4'-dihydroxy on benzylidene) | 0.042 μM | 0.078 μM | nih.gov |
| C5-OCH3 (with 3',4'-dihydroxy on benzylidene) | 3.28 μM | 6.32 μM | nih.gov |
| C5, C6-diOCH3 (with 3',4'-dihydroxy on benzylidene) | 4.29 μM | 18.02 μM | nih.gov |
Enzyme Inhibition: Derivatives of 2-benzylideneindan-1-one (B1199582) have also been investigated as inhibitors of enzymes relevant to neurodegenerative diseases. A series of 5-methoxy-2-benzylideneindan-1-one analogs were evaluated as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). One N-benzyl(ethyl)amino analog achieved low nanomolar AChE inhibition (IC50 = 39 nM) and high nanomolar MAO-B inhibition (IC50 = 355 nM). mdpi.com Additionally, structurally related chalconoids have shown potent inhibitory activity against the tyrosinase enzyme, with some derivatives acting as competitive inhibitors. nih.gov
Anti-inflammatory Properties of this compound in Cellular Models
The 2-benzylidene-1-indanone scaffold is a promising framework for the development of new anti-inflammatory therapeutics. nih.gov Derivatives have been shown to possess significant anti-inflammatory activity in cellular models, particularly in the context of acute lung injury. nih.govnih.gov
Modulation of Inflammatory Mediators and Signaling Pathways
The anti-inflammatory effects of these compounds are mediated through the modulation of key inflammatory signaling pathways and the reduction of pro-inflammatory cytokine production.
Inhibition of Inflammatory Mediators: In studies using lipopolysaccharide (LPS)-stimulated murine primary macrophages, many 2-benzylidene-1-indanone derivatives effectively inhibited the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov Certain optimized compounds demonstrated a dose-dependent inhibitory effect on the release of these cytokines. nih.gov A related arylidene indanone molecule, IPX-18, was shown to inhibit the release of TNF-α, IFN-γ, IL-2, and IL-8 in human whole blood and peripheral blood mononuclear cells. nih.gov
| Compound Class/Name | Cell Model | Inhibited Mediator | Reported Activity (IC50) | Reference |
|---|---|---|---|---|
| 2-benzylidene-1-indanone derivatives | LPS-stimulated murine macrophages | TNF-α, IL-6 | Effective inhibition at 10 µM | nih.gov |
| IPX-18 | Human Whole Blood (HWB) | TNF-α | 298.8 nM | nih.gov |
| IPX-18 | Peripheral Blood Mononuclear Cells (PBMCs) | TNF-α | 96.29 nM | nih.gov |
| IPX-18 | Human Whole Blood (HWB) | IFN-γ | 217.6 nM | nih.gov |
| IPX-18 | Peripheral Blood Mononuclear Cells (PBMCs) | IFN-γ | 103.7 nM | nih.gov |
Modulation of Signaling Pathways: The mechanism behind this cytokine suppression involves the inhibition of major pro-inflammatory signaling cascades. Active 2-benzylidene-1-indanone compounds have been found to block the LPS-induced activation of the NF-κB (nuclear factor kappa B) and MAPK (mitogen-activated protein kinase) signaling pathways. nih.govmdpi.com These pathways are crucial for the transcription of numerous pro-inflammatory genes, and their inhibition is a key strategy in controlling inflammation. mdpi.com
Antioxidant Activity of this compound
Compounds possessing a 2-methoxyphenol moiety are recognized for their antioxidant properties, which are crucial in combating oxidative stress implicated in various diseases. researchgate.net The arylidene indanone scaffold has also been investigated for its potential to scavenge oxidants. researchgate.net
Free Radical Scavenging and Reactive Oxygen Species (ROS) Modulation Mechanisms
The antioxidant capacity of these compounds is often evaluated through their ability to scavenge stable free radicals and reduce oxidizing agents.
Free Radical Scavenging: A study on (2E)-2-benzylidene-4,7-dimethyl-2,3-dihydro-1H-inden-1-one (MLT-401), an analog of the target compound, demonstrated significant antioxidant properties. Its free radical scavenging activity was assessed using several standard assays. researchgate.net The ability of antioxidants to donate a hydrogen atom or an electron is a key mechanism in neutralizing free radicals. mdpi.com
| Assay | Antioxidant Activity of MLT-401 (IC50) | Reference |
|---|---|---|
| DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging | 1611 nM | researchgate.net |
| ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) radical scavenging | 2115 nM | researchgate.net |
| FRAP (Ferric-Reducing Antioxidant Potential) | 1586 nM | researchgate.net |
ROS Modulation: The antioxidant mechanism involves the neutralization of various reactive oxygen species (ROS), such as superoxide (B77818) and hydroxyl radicals. nih.gov By scavenging these harmful species, these compounds can protect cells from oxidative damage. researchgate.net The methoxy group, as part of the broader chemical structure, can influence the electron-donating capacity of the molecule, which is crucial for its free radical scavenging activity. mdpi.com The compound MLT-401 was found to scavenge free radicals that are released as a result of mitochondrial membrane damage, suggesting a protective role against oxidative stress originating from cellular organelles. researchgate.net
Antimicrobial Activities of this compound (e.g., Antibacterial, Antifungal, Antiviral)
Comprehensive screening data for the antimicrobial activities of this compound is not extensively documented in peer-reviewed literature. However, the 1-indanone (B140024) scaffold, to which this compound belongs, has been recognized for its potential as a source of antimicrobial agents. beilstein-journals.orgrjptonline.org Studies on various derivatives of 1-indanone have reported antibacterial, antifungal, and antiviral properties. beilstein-journals.org
For instance, a series of substituted 2-benzylidene-1,3-indandiones, which share a similar core structure, were synthesized and evaluated for their antimicrobial activities. imedpub.comresearchgate.net The structure-activity relationship studies from this research indicated that the presence and nature of substituents on the benzylidene ring significantly influence the antimicrobial efficacy. imedpub.com Specifically, electron-withdrawing groups were found to enhance the activity. imedpub.com Another study on indanone derivatives reported that certain compounds exhibited notable antibacterial and antifungal activities. rjptonline.org For example, a para-fluorophenyl substituted indanone acetic acid derivative showed marked potency as an antimicrobial agent, while an ortho-methoxyphenyl derivative displayed better antifungal activity. rjptonline.org
Furthermore, research into aurone (B1235358) and indanone derivatives has shown that these compounds can strongly inhibit the growth of Gram-positive bacteria. nih.govresearchgate.net The introduction of electron-withdrawing groups or hydroxyl groups was found to be beneficial for the antibacterial activity. nih.govresearchgate.net While these findings are for related but distinct chemical structures, they suggest that the this compound scaffold may warrant investigation for its antimicrobial potential. A comprehensive review of 1-indanones highlights their broad range of biological activities, including their potential as antiviral and antibacterial agents. beilstein-journals.org
The precise mechanisms of antimicrobial action for this compound have not been elucidated due to the lack of specific studies. However, based on the known mechanisms of similar compounds, several possibilities can be hypothesized. For some antimicrobial aurone and indanone derivatives, molecular docking studies have suggested potential interactions with microbial targets such as methionyl-tRNA synthetase (MetRS) and penicillin-binding protein (PBP), which are crucial for bacterial survival. nih.gov
Other Emerging Biological Activities of this compound (e.g., Neuroprotective, Anthelmintic)
The 2-benzylidene-1-indanone scaffold has been more extensively studied for its neuroprotective and anti-inflammatory activities.
Neuroprotective Activities: A significant body of research has focused on the potential of 2-benzylidene-1-indanone derivatives in the context of neurodegenerative diseases. nih.govnih.gov These compounds have been investigated as antagonists for adenosine A1 and A2A receptors, which are promising targets for the treatment of neurological conditions. nih.gov Methoxy substitution on the 2-benzylidene-1-indanone scaffold has been shown to improve the affinity for these receptors. nih.gov
Anti-inflammatory Activities: Derivatives of 2-benzylidene-1-indanone have also been designed and synthesized as anti-inflammatory agents. nih.gov Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines, suggesting their potential for treating inflammatory conditions. nih.govresearchgate.net
Anthelmintic Activities: There is currently a lack of direct scientific evidence regarding the anthelmintic activity of this compound or its close derivatives. While high-throughput screening of large compound libraries is an active area of research for the discovery of new anthelmintics, specific results for indenone-based compounds are not readily available. biorxiv.orgnih.gov
For the more studied neuroprotective effects of 2-benzylidene-1-indanone derivatives, the underlying biological pathways and cellular targets are better understood. The antagonism of adenosine A1 and A2A receptors is a key mechanism. nih.gov These receptors are involved in modulating neurotransmission, and their antagonists can have therapeutic effects in conditions like Parkinson's disease. nih.gov
In the context of anti-inflammatory action, 2-benzylidene-1-indanone derivatives have been shown to modulate inflammatory signaling pathways. nih.gov For example, they can inhibit the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.net
The cellular targets and biological pathways related to any potential antimicrobial or anthelmintic activities of this compound remain to be investigated.
Applications of 2 Benzylidene 6 Methoxy 3h Inden 1 One in Materials Science and Advanced Technologies
Photophysical Properties of 2-benzylidene-6-methoxy-3H-inden-1-one for Optoelectronic Applications
There is currently a lack of specific scientific data on the photophysical properties of this compound.
Absorption and Emission Characteristics (UV-Vis, Fluorescence, Phosphorescence)
Detailed experimental data regarding the UV-Vis absorption, fluorescence, and phosphorescence spectra of this compound are not available in published research.
Non-linear Optical (NLO) Properties of this compound
There is no available research specifically investigating the non-linear optical properties of this compound.
Use of this compound as a Building Block for Polymers and Copolymers
Information on the use of this compound as a monomer for creating polymers or copolymers is not present in the current scientific literature.
Monomer Synthesis and Polymerization Mechanisms
Specific details on the synthesis of this compound as a monomer and its subsequent polymerization mechanisms have not been reported.
Chemo-sensing and Biosensing Applications of this compound
There are no documented studies on the application of this compound in the fields of chemo-sensing or biosensing.
Role of this compound in Organic Light-Emitting Diodes (OLEDs), Organic Solar Cells, and Field-Effect Transistors
The role and performance of this compound in the fabrication of OLEDs, organic solar cells, or field-effect transistors have not been investigated in any published research.
Functionalization of Surfaces and Nanomaterials with this compound Derivatives
The functionalization of surfaces and nanomaterials with derivatives of this compound represents a significant area of research in materials science, particularly for the development of advanced electronic and optoelectronic devices. While studies may not focus exclusively on the 6-methoxy substituted variant, the broader class of 2-benzylidene-1-indanone (B110557) derivatives serves as a versatile platform for creating functional materials. The primary strategy involves using these indanone derivatives as ligands to form stable metal complexes, which can then be deposited as thin films, effectively functionalizing a surface with specific optical and electrical properties.
Research has demonstrated that the π-conjugated system inherent to the 2-benzylidene-1-indanone scaffold, combined with the inclusion of transition metals, gives rise to stable semiconductor materials. researchgate.net These complexes possess high thermal stability and melting points, making them suitable for fabrication techniques such as thermal evaporation. researchgate.net This method allows for the deposition of uniform thin films onto various substrates, creating surfaces with tailored functionalities for use in advanced technologies. researchgate.net
The resulting functionalized surfaces, in the form of thin films, exhibit promising semiconductor behavior. researchgate.net The electrical and optical characteristics of these films can be tuned by modifying the structure of the indanone ligand or by varying the coordinated metal ion, which has included copper, vanadium, tin, and ruthenium. researchgate.net The d orbitals of the transition metals in these complexes are thought to create conduction channels for electric charges, which is fundamental to their semiconductor properties. researchgate.net These materials are being explored as active layers or transparent electrodes in organic electronic devices. researchgate.net
Detailed studies into copper(II) complexes of 2-benzylidene-1-indanone derivatives, for instance, have shown their potential as organic semiconductors. researchgate.net When deposited as thin films via thermal evaporation, these materials display notable optical and electrical features. researchgate.net The investigation of their current-voltage (J-V) characteristics reveals ohmic behavior at lower voltages, transitioning to space-charge limited current behavior at higher voltages, a hallmark of semiconductor materials. researchgate.net
The research findings on the properties of these functionalized thin films are summarized in the table below, showcasing their potential in advanced technological applications.
Table 1: Properties of Thin Films Derived from 2-benzylidene-1-indanone Metal Complexes
| Metal Complex | Deposition Method | Film Property | Value | Potential Application |
| Vanadium(IV) 2-benzylidene-1-indanone derivatives | Thermal Evaporation | Surface Morphology | Uniform films grown at 25°C | Film Structures |
| Copper(II) 2-benzylidene-1-indanone derivatives | Thermal Evaporation | Optical Band Gap | 1.73–2.24 eV | Organic Electronics |
| Copper(II) 2-benzylidene-1-indanone derivatives | Thermal Evaporation | Tauc Band Gap | 1.68–2.17 eV | Optoelectronic Devices |
| Copper(II) 2-benzylidene-1-indanone derivatives | Thermal Evaporation | Urbach Energy | 0.29–0.50 eV | Semiconductor Layers |
| Ruthenium complexes with indanone ligands | Not Specified | Mechanical Strength (Max Stress) | ~10.5 MPa | Advanced Electronics |
| Ruthenium complexes with indanone ligands | Not Specified | Hardness (Knoop) | 2.1–18.4 | Protective/Functional Coatings |
This table presents a summary of research findings on the properties of thin films created using metal complexes of 2-benzylidene-1-indanone derivatives.
Conclusions and Future Directions in 2 Benzylidene 6 Methoxy 3h Inden 1 One Research
Summary of Key Academic Contributions and Discoveries Pertaining to 2-benzylidene-6-methoxy-3H-inden-1-one
Research into methoxy-substituted 2-benzylidene-1-indanone (B110557) derivatives has yielded several significant discoveries, primarily in the realm of therapeutic applications. These compounds have been identified as versatile scaffolds for developing multi-target agents for complex diseases.
Key findings include:
Neurodegenerative Diseases: Analogues of the title compound have shown promise as multi-target-directed ligands for Alzheimer's disease. Specifically, 5-methoxy derivatives have been engineered as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). mdpi.com The E isomer of these compounds generally shows higher activity. mdpi.com Furthermore, various methoxy-substituted 2-benzylidene-1-indanones have been investigated as antagonists for A₁ and A₂A adenosine (B11128) receptors, which are implicated in neurological conditions. nih.govrsc.org Studies have also highlighted the potential of the 2-benzylidene-1-indanone core structure for developing potent and selective MAO-B inhibitors for conditions like Parkinson's disease. nih.govresearchgate.net
Anti-inflammatory and Anti-allergic Applications: The 2-benzylidene-1-indanone framework has been successfully utilized to develop potent anti-inflammatory agents. Derivatives have been shown to inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting their utility in treating conditions like acute lung injury. nih.gov In the context of allergic inflammation, (E)-5-methoxy-2-(3-methoxybenzylidene)-2,3-dihydro-1H-inden-1-one, a close analogue, was identified as an inhibitor of thymic stromal lymphopoietin (TSLP) expression, a key cytokine in atopic dermatitis. dntb.gov.uaresearchgate.net
Synthetic Methodologies: A comprehensive review of 1-indanone (B140024) synthesis highlights various methods applicable to these compounds, including Knoevenagel condensation and Nazarov cyclization. beilstein-journals.org The synthesis of a related compound, 2-bromo-6-methoxy-3-phenyl-1-indanone, has also been documented. beilstein-journals.org
Table 1: Biological Activities of Methoxy-Substituted 2-Benzylidene-1-indanone Analogues
| Compound Analogue | Biological Target(s) | Therapeutic Area | Key Findings | Reference(s) |
| 5-Methoxy derivatives | Acetylcholinesterase (AChE), Monoamine Oxidase B (MAO-B) | Alzheimer's Disease | Acts as a dual inhibitor; activity is dependent on E/Z isomerism. | mdpi.com |
| 4-Methoxy derivatives | A₁ and A₂A Adenosine Receptors | Neurological Conditions | Achieved nanomolar affinity, demonstrating potential as novel antagonists. | nih.gov |
| 5-Hydroxy derivatives | Monoamine Oxidase B (MAO-B) | Parkinson's Disease | High potency and selectivity for MAO-B. | nih.gov |
| General Scaffold | IL-6, TNF-α | Acute Lung Injury | Inhibits release of pro-inflammatory cytokines in vitro and shows in vivo efficacy. | nih.gov |
| 5-Methoxy derivative | Thymic Stromal Lymphopoietin (TSLP) | Atopic Dermatitis | Inhibits IL-4-triggered mRNA expression of TSLP. | dntb.gov.uaresearchgate.net |
Unresolved Challenges and Research Gaps in the Chemical Biology and Materials Science of this compound
Despite promising in vitro results, significant hurdles remain before these compounds can be translated into clinical or commercial use.
In Chemical Biology:
In Vivo Studies: A major gap is the lack of extensive in vivo data. The pharmacokinetics, metabolic stability, bioavailability, and long-term toxicity of this compound and its active analogues are largely unknown.
Mechanism of Action: While primary targets have been identified, the downstream effects and the complete mechanism of action, particularly for their anti-inflammatory and anti-allergic properties, require deeper investigation.
Isomer Selectivity: The differential activity between E and Z isomers, especially noted in photopharmacology studies, poses a challenge. mdpi.com Developing synthetic routes that yield stereochemically pure isomers or designing molecules that are active regardless of their isomeric form is a critical next step.
In Materials Science:
Fundamental Research: There is a pronounced lack of research into the materials science applications of this compound. While the broader class of 2-benzylidene-1-indanones has been used to create copper(II) molecular materials with semiconductor properties, the specific contributions of the 6-methoxy substitution have not been explored. researchgate.net
Optoelectronic Properties: The potential of this compound as a fluorophore, organic light-emitting diode (OLED) material, or component in optical sensors remains entirely unexplored. Its conjugated system suggests that it may possess interesting photophysical properties that warrant investigation.
Emerging Trends and Novel Methodologies in the Study of this compound
The study of these indenone derivatives is benefiting from cutting-edge approaches in chemistry and biology.
Photopharmacology: A novel and exciting trend is the application of photopharmacology. The double bond in the 2-benzylidene moiety allows for light-induced E/Z isomerization, which can be used to externally control the compound's biological activity. This has been demonstrated with a 5-methoxy analogue, which can be switched between a highly active and a less active state for AChE inhibition using UV light. mdpi.com This approach offers the potential for spatially and temporally precise therapeutic action.
Multi-Target-Directed Ligand (MTDL) Design: Moving away from the "one target, one drug" paradigm, researchers are increasingly designing these indenone derivatives as single molecules capable of modulating multiple biological targets simultaneously. mdpi.com This strategy is particularly relevant for multifactorial diseases like neurodegeneration.
Bioisosteric Replacement: The design of novel 2-benzylidene-1-indanones is being guided by principles of bioisosteric replacement, where the indanone core serves as a structural mimic of other biologically active scaffolds, such as aurones. dntb.gov.uaresearchgate.net
Advanced Analytical Techniques: The characterization of these compounds and materials derived from them could be enhanced by employing advanced techniques such as spectroscopic ellipsometry to analyze the optical properties of thin films and rheology to measure the mechanical properties of composite materials. derpharmachemica.com
Potential for Interdisciplinary Research Involving this compound
The multifaceted nature of this compound makes it an ideal candidate for interdisciplinary research projects.
Medicinal Chemistry, Pharmacology, and Computational Biology: Collaborative efforts are essential to advance these compounds as drug leads. This involves chemists for synthesis and optimization, pharmacologists for in vitro and in vivo testing, and computational biologists for molecular modeling and docking studies to rationalize structure-activity relationships and guide new designs. mdpi.com
Materials Science and Organic Chemistry: A partnership between organic chemists synthesizing novel indenone derivatives and materials scientists characterizing their electronic and photophysical properties could lead to the development of new organic semiconductors, dyes, or sensor components. researchgate.net
Chemical Biology and Immunology: Investigating how these molecules modulate immune pathways at a cellular and molecular level requires a blend of synthetic chemistry and immunology to develop novel anti-inflammatory and anti-allergic therapeutics. nih.gov
Strategic Directions for Advanced Research on this compound and its Analogues
To fully realize the potential of this chemical class, future research should be strategically focused.
Systematic Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies: A comprehensive investigation into how different substituents on both the indanone and benzylidene rings affect biological activity and material properties is crucial. This should include varying the position and nature of electron-donating and electron-withdrawing groups.
Prioritization of In Vivo Evaluation: The most potent and selective compounds from in vitro studies should be prioritized for comprehensive in vivo evaluation to assess their efficacy, safety, and drug-like properties.
Exploration of Materials Science Applications: A foundational research program should be initiated to explore the materials science potential. This would involve synthesizing this compound and its analogues to characterize their photophysical properties (e.g., absorption and emission spectra, quantum yield) and to evaluate their performance in prototype electronic devices.
Expansion of Photopharmacological Applications: The concept of using light to control the activity of these indenones should be expanded to other identified biological targets, such as adenosine receptors or inflammatory pathways.
Development of Metal-Organic Frameworks and Complexes: Building on preliminary work with other indenones, researchgate.net research into the coordination of this compound with various transition metals could yield novel catalysts or functional materials with unique electronic or magnetic properties.
By pursuing these strategic directions, the scientific community can unlock the full potential of this compound and its analogues, paving the way for new discoveries in medicine and technology.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-benzylidene-6-methoxy-3H-inden-1-one, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via Claisen-Schmidt condensation between 6-methoxy-1-indanone and substituted benzaldehydes. Optimization involves varying solvents (e.g., ethanol, acetic acid), temperature (reflux conditions), and catalysts (e.g., piperidine). Reaction progress is monitored using TLC, and purity is confirmed via recrystallization from ethanol .
- Key Parameters : Yield improvements (70–85%) are achieved by controlling stoichiometry (1:1.1 ketone:aldehyde) and reaction time (4–6 hours) .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is employed. Data collection uses Mo-Kα radiation (λ = 0.71073 Å), and structures are solved via direct methods in SHELXS-96. Refinement with SHELXL-2018 includes anisotropic displacement parameters for non-H atoms .
- Validation : R-factor convergence (<0.05) and Hirshfeld surface analysis ensure structural accuracy. ORTEP-3 generates thermal ellipsoid plots .
Q. What spectroscopic techniques are used to characterize this compound, and how are spectral discrepancies resolved?
- Techniques :
- 1H/13C NMR : Assignments correlate with substituent effects (e.g., methoxy δ ~3.8 ppm; benzylidene protons δ ~7.3–7.5 ppm) .
- IR : Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and aromatic C–H (~3050 cm⁻¹) .
- Discrepancy Resolution : Cross-validate with high-resolution mass spectrometry (HRMS) and compare simulated/published spectra .
Advanced Research Questions
Q. How do steric and electronic effects influence the regioselectivity of this compound derivatives in Diels-Alder reactions?
- Methodology : Computational studies (DFT at B3LYP/6-31G*) predict reactivity trends. Electron-withdrawing substituents on the benzylidene group lower LUMO energy, enhancing dienophilicity. Steric maps from molecular docking (AutoDock Vina) identify favorable binding conformers .
- Experimental Validation : Compare reaction rates of para-nitro vs. para-methoxy derivatives under identical conditions .
Q. What strategies address contradictions in bioactivity data (e.g., cytotoxicity vs. antioxidant activity) for this compound?
- Triangulation :
- In vitro assays : Replicate experiments across cell lines (e.g., HepG2, MCF-7) with standardized protocols (MTT assay, IC50 calculations).
- ROS Scavenging : Use DPPH/ABTS assays at varying concentrations (10–100 μM) to quantify antioxidant efficacy .
- Statistical Analysis : Apply ANOVA to identify batch-to-batch variability or solvent effects (e.g., DMSO vs. ethanol) .
Q. How can computational modeling predict the solid-state packing and solubility of this compound?
- Methods :
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O, π-π stacking) using CrystalExplorer .
- COSMO-RS : Simulate solubility in polar/nonpolar solvents via σ-profiles and activity coefficients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
